molecular formula C4H9Cl2N B2676659 1-(2-chlorocyclopropyl)methanaminehydrochloride,Mixtureofdiastereomers CAS No. 2416228-90-3

1-(2-chlorocyclopropyl)methanaminehydrochloride,Mixtureofdiastereomers

Cat. No.: B2676659
CAS No.: 2416228-90-3
M. Wt: 142.02
InChI Key: FSYCLLVNDVLXPJ-UHFFFAOYSA-N
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Description

1-(2-Chlorocyclopropyl)methanaminehydrochloride, Mixture of Diastereomers, is a chemical compound with the molecular formula C4H9Cl2N. This compound is notable for its unique structure, which includes a cyclopropyl ring substituted with a chlorine atom and an amine group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

The synthesis of 1-(2-chlorocyclopropyl)methanaminehydrochloride typically involves the reaction of cyclopropyl derivatives with chlorinating agents. One common method includes the chlorination of cyclopropylmethanamine using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2-Chlorocyclopropyl)methanaminehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of cyclopropylmethanol derivatives.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to form cyclopropylmethanamine using reducing agents such as lithium aluminum hydride. Common reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon.

Scientific Research Applications

1-(2-Chlorocyclopropyl)methanaminehydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorocyclopropyl)methanaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, where the compound can act as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

1-(2-Chlorocyclopropyl)methanaminehydrochloride can be compared with similar compounds such as:

    (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride: This compound has a similar cyclopropyl structure but with a phenyl ring instead of a chlorine atom.

    1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol: This compound is an intermediate in the synthesis of ketamine and has a different ring structure.

    1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine: This compound has a pyridinyl group instead of a chlorine atom .

The uniqueness of 1-(2-chlorocyclopropyl)methanaminehydrochloride lies in its specific substitution pattern and the presence of diastereomers, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

(2-chlorocyclopropyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN.ClH/c5-4-1-3(4)2-6;/h3-4H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWUJIKVKLKYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Cl)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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